N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide
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Overview
Description
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide is a synthetic organic compound characterized by its quinoline core structure substituted with chlorophenyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Ullmann coupling reaction, where 2-bromo-6-ethylquinoline is reacted with 4-chlorophenylamine in the presence of a copper catalyst such as CuI, along with bases like Cs2CO3 and TBAB, at elevated temperatures around 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Azido or thiol-substituted quinoline derivatives.
Scientific Research Applications
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
Comparison with Similar Compounds
- N,2-bis(4-chlorophenyl)-6-methylquinoline-4-carboxamide
- N,2-bis(4-chlorophenyl)-6-propylquinoline-4-carboxamide
- N,2-bis(4-chlorophenyl)-6-butylquinoline-4-carboxamide
Comparison: N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, potentially enhancing its efficacy in certain applications.
Properties
Molecular Formula |
C24H18Cl2N2O |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c1-2-15-3-12-22-20(13-15)21(24(29)27-19-10-8-18(26)9-11-19)14-23(28-22)16-4-6-17(25)7-5-16/h3-14H,2H2,1H3,(H,27,29) |
InChI Key |
YAVVBUBHJRSAPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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